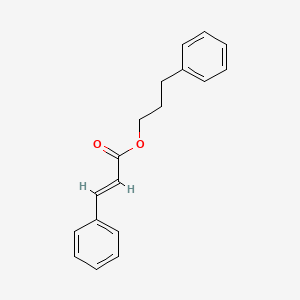

3-Phenylpropyl cinnamate

Description

Contextualization within Ester and Cinnamate (B1238496) Chemistry

3-Phenylpropyl cinnamate is classified as a cinnamate ester. chemicalbook.com Esters are a class of chemical compounds derived from the reaction of a carboxylic acid and an alcohol. In the case of this compound, it is formed from cinnamic acid (a phenylpropenoic acid) and 3-phenylpropanol. chemicalbook.com The defining feature of an ester is the -COO- functional group, which imparts characteristic properties. solubilityofthings.com Cinnamate esters, specifically, are known for their aromatic qualities and are found in various natural sources like oriental and American storax, as well as Peru balsam. chemicalbook.com

The structure of this compound, with its two phenyl groups, influences its physical and chemical behavior. It is a colorless to slightly yellow, somewhat viscous liquid that is soluble in alcohol and oils but insoluble in water. chemicalbook.comnih.gov Like other esters, it can undergo hydrolysis, breaking down into its constituent alcohol and carboxylic acid. solubilityofthings.com This reactivity is fundamental to its role in various chemical processes.

Significance of this compound in Contemporary Research

The pleasant, sweet, and floral-fruity aroma of this compound has made it a significant compound in the fragrance and flavor industries. chemicalbook.comchemimpex.com It is utilized in perfume compositions, where it acts as a fixative, enhancing the longevity of the scent. chemimpex.com Its flavor profile, often described as suggestive of cocoa, makes it a useful ingredient in a variety of food products. chemicalbook.com

Beyond its sensory applications, research is exploring the potential of this compound in other domains. In the pharmaceutical field, its properties may be harnessed for drug delivery systems. chemimpex.com The compound is also used in the development of specialty polymers, contributing to materials with enhanced thermal and UV resistance. chemimpex.com Furthermore, it serves as a reference compound in studies of natural products, aiding in the investigation of the biological activities of plant-derived substances. chemimpex.com

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research on this compound and related cinnamate esters is multifaceted. One significant area of investigation is the development of more efficient and environmentally friendly synthesis methods. google.comgoogle.com Traditional esterification processes can be reversible and may require harsh conditions, prompting research into "green" chemistry approaches. google.comnsf.gov These newer methods aim to produce cinnamates with high yields and selectivity, which is crucial for their commercial applications. google.comgoogle.com

The study of cinnamate esters also has interdisciplinary implications. In materials science, the ability of these compounds to undergo polymerization is being explored for creating novel polymers. solubilityofthings.comlenzing.com In food science and technology, understanding the stability and release of flavor compounds like this compound is essential for product development. chemimpex.com Moreover, the investigation of cinnamates contributes to the broader field of metabolomics, which studies the small molecules involved in metabolism. hmdb.ca The diverse applications of this compound highlight its relevance across chemistry, materials science, and the food and fragrance industries. chemimpex.comgoogle.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.33 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, heavy, floral-fruity, balsamic |

| Boiling Point | 300 - 301 °C |

| Solubility | Insoluble in water; soluble in alcohol and oils |

| Refractive Index | 1.575 - 1.595 (at 20°C) |

Sources: chemicalbook.comnih.govchemimpex.com

Synonyms for this compound

| Synonym |

| 3-phenylpropyl (E)-3-phenylprop-2-enoate |

| Cinnamic acid, 3-phenylpropyl ester |

| 3-Phenylpropyl 3-phenyl-2-propenoate |

| Phenylpropyl cinnamate |

| Hydrocinnamyl 3-phenylpropenoate |

Source: nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRAHIUDQRJGGZ-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCOC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, rosy balsamic delicately fruity odour | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 0.00 mm Hg | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.074-1.080 | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290311-72-7, 122-68-9 | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290311727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-phenylpropyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Q8B0FS94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Biosynthesis, and Biogeographical Distribution

Natural Sources and Botanical Origins

3-Phenylpropyl cinnamate (B1238496) is a naturally occurring ester found primarily in the resinous secretions of various plants. Its presence is a characteristic feature of certain aromatic balsams and resins valued for their fragrance.

Identification in Resinous Exudates and Plant Extracts

3-Phenylpropyl cinnamate has been identified as a significant component in several well-known natural exudates. It is a constituent of storax, a resinous balsam obtained from the bark of trees in the Liquidambar genus, particularly American storax (Liquidambar styraciflua) and Oriental or Anatolian storax (Liquidambar orientalis). chemicalbook.comresearchgate.netresearchgate.net Analysis of these resins confirms the presence of this compound alongside other aromatic compounds like cinnamyl cinnamate and cinnamic acid. researchgate.netresearchgate.net

The compound is also reported in Peru balsam, which is sourced from Myroxylon balsamum var. pereirae, and in Sumatra benzoin (B196080), a resin from the Styrax benzoin tree. chemicalbook.comscribd.comscielo.br In Sumatra benzoin, it co-occurs with free cinnamic acid, benzoic acid, and various triterpenes. scielo.br

Table 1: Natural Sources of this compound

| Natural Source | Botanical Origin | Geographic Region |

|---|---|---|

| American Storax | Liquidambar styraciflua | North America |

| Oriental Storax | Liquidambar orientalis | Eastern Mediterranean (e.g., Turkey) |

| Peru Balsam | Myroxylon balsamum | Central America (e.g., Honduras) |

Distribution Patterns Across Plant Species and Geographic Regions

The distribution of this compound is closely tied to the biogeography of the plants that produce it. It is found in species within the Altingiaceae family (Liquidambar) and the Styracaceae family (Styrax). The American storax tree, Liquidambar styraciflua, is native to the southeastern United States, while Liquidambar orientalis is found in the eastern Mediterranean. researchgate.net Peru balsam originates from Central America, and Sumatra benzoin is sourced from the island of Sumatra in Indonesia. chemicalbook.comscielo.br This distribution highlights that the compound is synthesized by distinct plant lineages in geographically separate regions of the world.

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a multi-step process involving the convergence of two distinct branches of secondary plant metabolism: the phenylpropanoid pathway, which produces the cinnamic acid moiety, and a pathway that generates the 3-phenylpropanol portion. The final step is an esterification reaction.

Elucidation of Precursor Metabolism (e.g., Shikimate Pathway Derivations)

The carbon skeleton of both precursors to this compound originates from the shikimate pathway, a central route in plant metabolism for the biosynthesis of aromatic amino acids. annualreviews.orgfrontiersin.orgnih.govoup.com

The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway to form chorismate. frontiersin.orgnih.govoup.com Chorismate is a critical branch-point metabolite that serves as the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan. annualreviews.orgoup.com

The biosynthesis of the cinnamic acid portion proceeds from phenylalanine via the general phenylpropanoid pathway. frontiersin.orgresearchgate.net

Deamination of Phenylalanine: The first committed step is the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid. sci-hub.runih.govoup.com This reaction is a key regulatory point, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites. nih.gov

Hydroxylation Steps: Cinnamic acid can be further modified by hydroxylases, such as Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase that converts cinnamic acid to p-coumaric acid. frontiersin.orgoup.combiorxiv.org While this compound itself contains the unmodified cinnamate moiety, this pathway highlights the metabolic context in which its precursor is formed.

The 3-phenylpropanol precursor is also derived from the phenylpropanoid pathway, likely through the reduction of cinnamaldehyde (B126680) or a related intermediate.

Role of Esterases and Acyltransferases in Ester Formation

The final step in the biosynthesis of this compound is the esterification of cinnamic acid with 3-phenylpropanol. This reaction is catalyzed by specific enzymes, likely belonging to the acyltransferase family.

Acyltransferases , particularly those from the BAHD family, are known to be involved in the synthesis of a wide variety of plant esters, including those derived from phenylpropanoids. frontiersin.orgwhiterose.ac.uk These enzymes typically use an activated form of the carboxylic acid, such as a Coenzyme A (CoA) thioester (e.g., cinnamoyl-CoA), and transfer the acyl group to an alcohol acceptor. nih.govfrontiersin.org The formation of cinnamoyl-CoA from cinnamic acid is catalyzed by Cinnamate:CoA Ligase (CNL) or 4-Coumarate:CoA Ligase (4CL) , which can also act on cinnamic acid. nih.govmdpi.com An alcohol acyltransferase (AAT) would then catalyze the reaction between cinnamoyl-CoA and 3-phenylpropanol to form this compound.

While direct enzymatic evidence for a specific this compound synthase is limited, the involvement of esterases is also plausible. researchgate.netnih.govnih.gov These enzymes can catalyze esterification reactions, especially under conditions of low water activity, although they are more commonly associated with hydrolysis. researchgate.netresearchgate.net Some esterases, referred to as cinnamoyl esterases, are known to hydrolyze the ester bonds of hydroxycinnamic acids. researchgate.netoiv.int

Table 2: Key Enzymes in the Biosynthesis of this compound Precursors and Formation

| Enzyme | Abbreviation | Role | Pathway |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. sci-hub.runih.govoup.com | Phenylpropanoid Pathway |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgoup.combiorxiv.org | Phenylpropanoid Pathway |

| Cinnamate:CoA Ligase | CNL | Activates cinnamic acid to cinnamoyl-CoA. nih.gov | Benzenoid/Phenylpropanoid Metabolism |

Genetic and Molecular Basis of Biosynthetic Regulation

The biosynthesis of this compound is subject to complex genetic and molecular regulation, primarily at the level of its precursor pathways. The expression of genes encoding key phenylpropanoid enzymes is tightly controlled in response to developmental cues and environmental stimuli. frontiersin.org

Genes for enzymes like PAL and C4H often exist as multigene families, with different members showing distinct tissue-specific expression patterns and responses to factors like light, wounding, or pathogen attack. oup.com For example, studies in Populus have shown that different C4H isoforms are expressed in various tissues, suggesting they play distinct roles in the production of different secondary metabolites. oup.com The promoters of these genes contain specific cis-acting regulatory elements that bind transcription factors, allowing for coordinated regulation of the pathway. oup.com

Down-regulation or silencing of genes in the phenylpropanoid pathway can have significant impacts on the metabolic profile of a plant. For instance, silencing the C4H gene in Nicotiana tabacum using CRISPRi technology resulted in the accumulation of its substrate, cinnamic acid, and redirected metabolic flux towards other branches of the pathway. mdpi.comnih.gov This demonstrates the critical role of transcriptional regulation in controlling the availability of precursors like cinnamic acid for the synthesis of downstream products, including esters like this compound.

Synthetic Strategies and Derivatization Approaches

Chemical Synthesis Methodologies

The chemical synthesis of 3-phenylpropyl cinnamate (B1238496) primarily relies on established esterification principles, adapted to accommodate the specific reactants involved. These methods are foundational in organic chemistry and provide reliable pathways to the target molecule.

Direct Esterification and Transesterification Reactions

Direct esterification, a cornerstone of ester synthesis, involves the reaction of cinnamic acid with 3-phenylpropanol. This acid-catalyzed reaction, often referred to as Fischer esterification, typically utilizes a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the condensation of the carboxylic acid and the alcohol, producing the ester and water. nsf.govacs.org The reaction is reversible, and thus, often requires the removal of water to drive the equilibrium towards the product side.

Alternatively, transesterification offers another robust route. This method involves the reaction of an existing ester, such as methyl cinnamate or ethyl cinnamate, with 3-phenylpropanol in the presence of a catalyst. chemicalbook.com The reaction exchanges the alcohol moiety of the starting ester with 3-phenylpropanol, releasing the smaller alcohol (methanol or ethanol) as a byproduct. This approach can be advantageous, particularly when the starting cinnamate ester is readily available. orgsyn.org

A specific example of a related reaction is the Steglich esterification, which uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. nih.govjove.com This method avoids the harsh acidic conditions of traditional Fischer esterification.

| Reaction Type | Reactants | Typical Catalyst | Key Features |

|---|---|---|---|

| Direct (Fischer) Esterification | Cinnamic Acid + 3-Phenylpropanol | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) | Acid-catalyzed, reversible reaction; often requires water removal. nsf.gov |

| Transesterification | Methyl/Ethyl Cinnamate + 3-Phenylpropanol | Acid or Base Catalyst | Alcohol exchange reaction; driven by removal of the smaller alcohol byproduct. chemicalbook.com |

| Steglich Esterification | Cinnamic Acid + 3-Phenylpropanol | EDC, DMAP | Mild conditions, uses a coupling agent, avoids strong acids. nih.govjove.com |

Catalytic Systems in 3-Phenylpropyl Cinnamate Synthesis

The choice of catalyst is pivotal in directing the efficiency and yield of esterification reactions. In Fischer esterification, concentrated sulfuric acid is a common and effective catalyst. nsf.gov However, due to its corrosive nature and handling difficulties, solid acid catalysts or milder alternatives like p-toluenesulfonic acid monohydrate are increasingly favored. acs.org

For transesterification, both acid and base catalysts can be employed. In some advanced catalytic systems, organometallic compounds or heterogeneous catalysts are used to improve selectivity and ease of catalyst recovery. For instance, palladium(II) has been used to catalyze the C-H olefination of certain precursors to create novel cinnamate analogues, showcasing the role of metal catalysts in forming the core cinnamate structure. rsc.org

Sustainable and Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. In the context of this compound synthesis, this translates to several innovative approaches. One significant development is the use of less hazardous solvents. For example, acetonitrile (B52724) has been demonstrated as a greener alternative to traditional chlorinated solvents in Steglich esterification, offering comparable reaction rates and yields without the need for extensive purification. nih.govjove.com

Another green strategy involves the direct, one-step conversion of cinnamaldehydes or cinnamyl alcohols to cinnamic esters. google.com This method, which can be enhanced by microwave or ultrasound energy, bypasses intermediate steps and reduces waste. nsf.govgoogle.com Microwave irradiation, in particular, has been shown to significantly shorten reaction times and reduce the required amount of catalyst and solvent in the synthesis of related cinnamate esters. nsf.gov

Enzymatic and Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. Lipases are the most prominent class of enzymes used for producing cinnamate esters. mdpi.com

Biocatalyst Screening and Engineering for Enhanced Production

The success of enzymatic esterification hinges on selecting the right biocatalyst. Lipases, which naturally catalyze the hydrolysis of fats, can be used in reverse to synthesize esters in non-aqueous environments. nih.gov Commonly used lipases for cinnamate ester synthesis include those from Candida antarctica (often immobilized, as in Novozym 435) and Thermomyces lanuginosus (e.g., Lipozyme TLIM). researchgate.netresearchgate.net

Screening different lipases and reaction media is crucial for optimization. For instance, in the synthesis of benzyl (B1604629) cinnamate, Lipozyme TLIM was found to be more efficient than Novozym 435, with isooctane (B107328) identified as a superior solvent medium. researchgate.net The choice of solvent can significantly impact enzyme activity and substrate solubility. nih.gov Furthermore, immobilizing the enzyme on a solid support, such as silica (B1680970) or a metal-organic framework, enhances its stability, allows for easy recovery, and enables reuse over multiple reaction cycles, which is a key aspect of sustainable process design. nih.govnih.govresearchgate.net Research has shown that an immobilized lipase (B570770) can retain over 60% of its activity even after 13 cycles of producing benzyl cinnamate. nih.gov

| Parameter | Influence on Reaction | Example/Finding |

|---|---|---|

| Enzyme Source | Determines catalytic efficiency and selectivity. | Lipozyme TLIM often shows high efficiency for cinnamate esterification. researchgate.netresearchgate.net |

| Reaction Medium (Solvent) | Affects enzyme activity and solubility of substrates. | Isooctane was found to be a high-yield medium for benzyl cinnamate synthesis. researchgate.net |

| Temperature | Impacts reaction rate and enzyme stability. | Optimized production of benzyl cinnamate was achieved at 59°C. nih.gov |

| Substrate Molar Ratio | Influences reaction equilibrium and potential substrate inhibition. | An acid-to-alcohol molar ratio of 1:3 was optimal for benzyl cinnamate synthesis. nih.gov |

| Water Activity | Crucial for maintaining enzyme's catalytic conformation in non-aqueous media. | Lower water activity can improve enzyme activity and bioconversion. nih.gov |

Bioreactor Design and Optimization for High-Yield Synthesis

Transitioning enzymatic synthesis from the lab to an industrial scale requires sophisticated bioreactor design. Key objectives include maximizing productivity, ensuring enzyme stability, and facilitating continuous operation. mdpi.com

Batch reactors, where all reactants are mixed with the (often immobilized) enzyme, are commonly used. researchgate.net However, for industrial-scale production, continuous-flow reactors offer advantages in terms of efficiency and consistency. An enzymatic membrane reactor (EMR) is one such design, where an ultrafiltration membrane retains the enzyme within the reactor while allowing the product stream to flow through. ugal.rousp.br This setup enables continuous production and efficient enzyme recycling. ugal.ro

Optimization of bioreactor conditions is critical. This includes controlling temperature, pH, agitation speed, and substrate feed rates. usp.brresearchgate.net For instance, the synthesis of octyl cinnamate was significantly enhanced using a combined ultrasound and vacuum system, which improved mass transfer and shifted the reaction equilibrium, leading to a molar conversion of over 93%. nih.gov Such integrated reactor designs represent the forefront of efficient, high-yield biocatalytic production of esters like this compound.

Rational Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Modification of the Phenylpropyl Moiety

Research into the antifungal activity of cinnamic acid esters has shown that the nature of the alkyl group in the alcohol moiety significantly influences the compound's efficacy. nih.govnih.gov While specific studies on a wide range of this compound analogs are not extensively documented, general principles from related cinnamate esters can be applied. For instance, the length of the alkyl chain, the degree of branching, and the presence of other functional groups can all impact biological activity. mdpi.com

One study on various cinnamic acid esters indicated that steric hindrance near the ester group could lead to a decrease in activity. mdpi.com This suggests that modifications to the propyl chain of the 3-phenylpropyl group, such as introducing bulky substituents or branching, could potentially reduce the biological efficacy of the resulting analog.

Furthermore, the phenyl ring of the 3-phenylpropyl group is another site for modification. Introducing substituents on this ring could modulate the electronic and steric properties of the entire moiety. For example, adding electron-donating or electron-withdrawing groups could alter the molecule's interaction with target enzymes or receptors.

Below is a hypothetical data table illustrating potential modifications to the phenylpropyl moiety and their predicted impact on antifungal activity, based on general SAR principles for cinnamate esters.

| Analog | Modification to Phenylpropyl Moiety | Predicted Antifungal Activity |

| 1 | Unmodified 3-phenylpropyl | Baseline |

| 2 | 2-phenylethyl | Potentially altered due to shorter chain |

| 3 | 4-phenylbutyl | Potentially altered due to longer chain |

| 4 | 3-(4-methylphenyl)propyl | May show similar or slightly altered activity |

| 5 | 3-(4-chlorophenyl)propyl | May exhibit enhanced activity due to electronic effects |

This table is illustrative and based on general principles of SAR for cinnamic acid esters.

Structural Diversification of the Cinnamate Moiety

The cinnamate moiety, with its aromatic ring and α,β-unsaturated carbonyl system, is a critical component for the biological activity of this class of compounds. Modifications to this part of the molecule have been extensively studied for various cinnamic acid derivatives, providing a solid basis for the rational design of this compound analogs.

The substitution pattern on the phenyl ring of the cinnamate group has a profound effect on the biological activity. nih.govnih.gov Studies have shown that the presence, number, and position of substituents can dramatically alter the antifungal and other biological properties of cinnamate esters. nih.govmdpi.com For example, the introduction of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring has been shown to enhance the anti-tubercular activity of some cinnamic acid derivatives. mdpi.com Conversely, electron-donating groups may have a different impact.

One comprehensive study on the antifungal activity of cinnamic acid esters against various plant pathogenic fungi systematically explored the effect of substituents on the phenyl ring of ethyl and t-butyl/t-amyl cinnamates. The findings revealed a complex relationship between the substitution pattern and antifungal efficacy. nih.gov For instance, certain hydroxy and methoxy (B1213986) substitutions were found to be beneficial for activity. nih.gov

Replacing the phenyl ring of the cinnamate moiety with other aromatic or heteroaromatic rings is another strategy for structural diversification. For example, substituting the phenyl group with a 2-pyridinyl or 2-furanyl ring has been reported to increase the biological activity of some cinnamic acid derivatives. mdpi.com

The following interactive data table summarizes the reported antifungal activity of various cinnamate esters with modifications on the cinnamate moiety. While the ester group in these examples is not 3-phenylpropyl, the data provides valuable insights into how modifications on the cinnamate portion could influence the activity of this compound analogs.

| Compound | Cinnamate Moiety Modification | Ester Moiety | Target Fungi | EC50 (μg/mL) | Reference |

| t-Amyl cinnamate | Unsubstituted | t-Amyl | Valsa mali | 17.4 | nih.govnih.gov |

| t-Amyl 2-chlorocinnamate | 2-Chloro | t-Amyl | Valsa mali | 18.5 | nih.govnih.gov |

| Ethyl 4-hydroxycinnamate | 4-Hydroxy | Ethyl | Fusarium graminearum | >50 | nih.gov |

| Ethyl 2,4-dichlorocinnamate | 2,4-Dichloro | Ethyl | Fusarium graminearum | 28.6 | nih.gov |

This data illustrates that even small changes to the substitution pattern on the cinnamate ring can lead to significant differences in biological activity. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Anti-inflammatory Pathways and Immunomodulatory Effects

While research focusing exclusively on the anti-inflammatory and immunomodulatory properties of isolated 3-phenylpropyl cinnamate (B1238496) is limited, studies on extracts rich in this compound, particularly from Styrax (sweetgum), provide significant insights. 3-Phenylpropyl cinnamate is a major constituent of these extracts and is believed to contribute substantially to their biological activities. inchem.orgplos.org

The anti-inflammatory potential of this compound is primarily inferred from studies of Styrax balsam, a resinous exudate from Liquidambar species in which this compound is a principal component. inchem.orgplos.orgcabidigitallibrary.org Research indicates that these extracts can modulate key inflammatory pathways.

One study investigated the effects of storax, the resin from Liquidambar orientalis, on oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury in primary astrocyte cells, a model for ischemic injury and associated inflammation. The results showed that storax treatment significantly inhibited the nuclear translocation of the NF-κB p65 subunit. iksadyayinevi.com NF-κB (nuclear factor-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). iksadyayinevi.comontosight.ai By inhibiting the activation of NF-κB, storax effectively suppresses the downstream inflammatory cascade. iksadyayinevi.com

Further in vivo evidence comes from a study using a zebrafish model, where an extract from grafted Liquidambar orientalis (containing approximately 81.43% cinnamyl cinnamate and this compound combined) demonstrated significant anti-inflammatory effects. inchem.org The extract was shown to reduce the expression of key pro-inflammatory mediator genes.

The table below summarizes the findings on the modulation of pro-inflammatory genes by the Liquidambar orientalis extract in a zebrafish model.

Table 1: Effect of Grafted Liquidambar orientalis Extract (SG) on Pro-inflammatory Gene Expression in Zebrafish

| Gene | Treatment Group | Relative Expression Level (Mean ± SE) | Percentage Reduction vs. Control |

|---|---|---|---|

| IL-1β | Control | 1.00 ± 0.00 | - |

| SG (15.6 μg/mL) | 0.58 ± 0.04 | 42% | |

| TNF-α | Control | 1.00 ± 0.00 | - |

| SG (15.6 μg/mL) | 0.65 ± 0.05 | 35% | |

| COX-2 | Control | 1.00 ± 0.00 | - |

| SG (15.6 μg/mL) | 0.71 ± 0.06 | 29% |

Data derived from a study on grafted Liquidambar orientalis extract, where this compound is a major constituent. inchem.org

These findings suggest that this compound, as a major component of these active extracts, likely plays a significant role in their ability to modulate pro-inflammatory mediators. However, direct studies using the purified compound are necessary to confirm its specific contribution and mechanism.

Antimicrobial Action Mechanisms

Direct research on the effects of isolated this compound on microbial cell wall and membrane integrity is not currently available in the reviewed literature. However, the mechanism of action for related cinnamate compounds and cinnamaldehydes often involves disruption of the bacterial cell membrane. researchgate.net These compounds can interfere with membrane functions, leading to a loss of structural integrity, leakage of cellular components, and ultimately, cell death. researchgate.net For instance, studies on other alkyl hydroxy cinnamates have shown they compromise membrane integrity and permeability, leading to the leakage of potassium ions, proteins, and nucleotides. researchgate.net It is hypothesized that this compound may share a similar mechanism of action due to its structural properties, but specific experimental verification is required.

While direct evidence for this compound is scarce, studies on Styrax balsam indicate a potential role in combating microbial virulence. Research has shown that storax can inhibit the formation of biofilms by several pathogenic microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, which makes them notoriously resistant to conventional antibiotics.

The table below presents the results of an investigation into the antibacterial activity of Styrax liquidus from Liquidambar orientalis against various bacteria, which is indicative of the potential of its constituents like this compound.

Table 2: Antibacterial Activity of Styrax liquidus from L. orientalis

| Bacterial Strain | Concentration of Storax | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus cereus | 10% | 16 |

| Bacillus subtilis | 10% | 12 |

| Enterobacter aerogenes | 10% | 12 |

| Proteus vulgaris | 10% | 10 |

| Pseudomonas fluorescens | 10% | 10 |

Data derived from an agar (B569324) diffusion method study. researchgate.net

The inhibition of biofilm formation is a key strategy to counteract microbial pathogenicity. The activity of Styrax balsam in this area suggests that its components, including this compound, interfere with the processes that microbes use to establish these resilient communities. The exact mechanisms, such as the inhibition of quorum sensing signals or adhesion factors, have not been specifically elucidated for this compound itself and remain an area for future investigation.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for separating 3-phenylpropyl cinnamate (B1238496) from complex mixtures and assessing its purity. These techniques exploit differences in the chemical and physical properties of components to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 3-phenylpropyl cinnamate. researchgate.net In GC-MS, the compound is first vaporized and separated from other volatile components in a gas chromatograph before being detected and identified by a mass spectrometer. researchgate.net This method is widely used for determining the composition of essential oils and other natural extracts where this compound may be present. researchgate.netresearchgate.net

The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which shows a top peak at a mass-to-charge ratio (m/z) of 118, with the second and third highest peaks at m/z 117 and 103, respectively. nih.gov The Kovats Retention Index, a measure of where the compound elutes in the GC column relative to a series of n-alkane standards, is reported as 2257 on a standard non-polar column. nih.gov Regulatory bodies also specify GC-MS with retention time locking as a method for the determination of related compounds in various matrices. legislation.gov.uk

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Top Peak (m/z) | 118 | nih.gov |

| 2nd Highest Peak (m/z) | 117 | nih.gov |

| 3rd Highest Peak (m/z) | 103 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 2257 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase typically consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comfrontiersin.org The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

HPLC is not only used for purity assessment but also for quantitative analysis to determine the concentration of this compound in various samples. frontiersin.orgnih.gov For instance, HPLC has been employed to determine the concentration of key active compounds in plant extracts. frontiersin.org The technique's scalability allows for its use in both analytical and preparative separations for isolating impurities. sielc.com

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Application | Quantitative Analysis, Purity Assessment, Preparative Separation | sielc.com |

Advanced Hyphenated Techniques (e.g., UPLC-MS)

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) represents a significant advancement in analytical separation science, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This technique has been utilized in the analysis of complex mixtures containing this compound. tmrjournals.com

In one study, UPLC-MS was used to explore the active constituents in a traditional medicine formulation. tmrjournals.com The analysis was performed on an ACQUITY UPLC BEH C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile. tmrjournals.com The mass spectrometer operated in both positive and negative ion switching modes, and this compound was identified with a mass-to-charge ratio [M-H]⁻ of 267.1381. tmrjournals.com This high-resolution mass data is invaluable for the unambiguous identification of the compound in complex matrices.

Spectroscopic Techniques for Molecular Structure Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental for determining the precise molecular structure of this compound, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. rsc.org This information is crucial for confirming the compound's identity and stereochemistry. jobiost.com

For instance, ¹H NMR can be used to determine the ratio of different isomers and to confirm the structure of synthesized cinnamates. rsc.org In one study, ¹H NMR spectra were recorded at 300 MHz, and chemical shifts were reported in parts per million (ppm) downfield from an internal standard. rsc.org The data from NMR analysis helps in understanding the connectivity and three-dimensional structure of the molecule. jobiost.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, which are the parts of a molecule that absorb light. The cinnamate moiety in this compound, with its conjugated system of double bonds and the aromatic ring, acts as a strong chromophore. UV-Vis spectrophotometry can be used to measure the absorption of UV-Vis light by a sample, which can be useful for quantitative analysis and for characterizing the electronic structure of the molecule. google.com While specific UV-Vis absorption maxima for this compound are not detailed in the provided context, the technique is a standard method for the analysis of such aromatic esters.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of its functional groups. While no specific high-resolution IR or Raman spectra for this compound are publicly available in the searched literature, the expected characteristic absorption and scattering bands can be inferred from the analysis of structurally similar cinnamic acid esters. core.ac.uknih.govresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound and their expected IR absorption regions are:

C=O Stretching: The ester carbonyl group is expected to show a strong absorption band in the region of 1715-1730 cm⁻¹. This is a highly characteristic peak for esters.

C=C Stretching: The carbon-carbon double bond in the cinnamate moiety will exhibit a stretching vibration, typically in the range of 1625-1640 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of the C-H bonds on the two phenyl rings will appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl chain will be observed in the 2850-2960 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: The substitution pattern of the aromatic rings can be inferred from the strong OOP C-H bending vibrations in the 690-900 cm⁻¹ region. For a monosubstituted benzene (B151609) ring, characteristic bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. Key expected Raman signals for this compound include:

C=C Stretching: The conjugated C=C bond in the cinnamate structure is expected to produce a strong and characteristic Raman scattering band, often more intense than in the IR spectrum. core.ac.uk

Aromatic Ring Vibrations: The phenyl rings will give rise to several characteristic bands, including the ring stretching modes around 1600 cm⁻¹ and the ring breathing mode around 1000 cm⁻¹.

C=O Stretching: The carbonyl stretch is also observable in Raman spectra, though typically weaker than in IR.

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. A molecule must be chiral, meaning it is non-superimposable on its mirror image, to exhibit a CD signal.

This compound, in its ground state, is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit a circular dichroism spectrum and is considered CD-inactive.

However, CD spectroscopy could be employed for conformational studies of this compound under specific circumstances:

Induced Chirality: A CD signal could be induced if this compound is placed in a chiral environment. wiley.comnih.gov This could involve its interaction with a chiral host molecule, such as a cyclodextrin (B1172386) or a protein binding site. nih.gov The induced CD spectrum would then provide information about the conformation of the this compound molecule within that chiral environment.

Chiral Derivatization: If this compound were to be chemically modified to introduce a chiral center, the resulting derivative would be CD-active. The CD spectrum of this derivative could then be used to study its conformational preferences.

Exciton Coupling: If two or more this compound molecules were to be held in a fixed, chiral orientation relative to one another, for example, within a supramolecular assembly, they could exhibit a coupled CD signal known as an exciton-coupled circular dichroism (ECCD) spectrum. The sign and intensity of the ECCD signal are directly related to the spatial arrangement of the chromophores, providing detailed conformational information. wiley.com

Therefore, while this compound itself is not a direct subject for conventional CD analysis, the principles of CD spectroscopy offer potential avenues for probing its conformation when it is part of a larger, chiral system.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In a study involving the analysis of components in Shenzao dripping pills by UHPLC-MS, this compound was identified. tmrjournals.com The analysis was performed in negative ion mode, and the deprotonated molecule [M-H]⁻ was observed at an m/z of 267.1381. tmrjournals.com

Further fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides valuable structural information. The reported fragment ions for the [M-H]⁻ of this compound are presented in the table below. tmrjournals.com

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ions (m/z) | Plausible Structural Assignment of Fragment |

|---|---|---|

| 267.1381 | 149.0594 | Cinnamate moiety [C₉H₇O₂]⁻ |

| 131.0493 | Deprotonated cinnamic acid [C₉H₇O₂ - H₂O]⁻ or other rearrangement | |

| 119.0858 | Phenylpropyl cation fragment [C₉H₁₁]⁺ (charge not specified in source) or other fragment | |

| 91.0548 | Tropylium cation [C₇H₇]⁺ |

These fragmentation patterns are consistent with the structure of this compound, showing cleavage at the ester linkage and subsequent fragmentations of the cinnamate and phenylpropyl moieties.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including non-polar compounds like fragrance esters. mdpi.comspectroscopyonline.com In MALDI-TOF-MS, the analyte is co-crystallized with a matrix material that strongly absorbs the laser energy. The laser irradiation causes the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight mass analyzer.

While specific MALDI-TOF-MS studies on this compound were not identified in the search results, the technique is well-suited for its analysis. Key aspects of MALDI-TOF-MS for the characterization of this compound would include:

Molecular Ion Detection: MALDI-TOF-MS would be expected to produce a strong signal for the intact molecular ion, likely as an adduct with a cation from the matrix or an added salt (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺). This would provide an accurate determination of the molecular weight.

Fragmentation Analysis: Post-source decay (PSD) or tandem TOF (TOF/TOF) analysis can be performed to induce fragmentation of the molecular ion and obtain structural information, similar to ESI-MS/MS.

Analysis of Complex Mixtures: MALDI-TOF-MS is particularly useful for the rapid screening of complex mixtures, such as essential oils or fragrance formulations, to identify the presence of this compound. spectroscopyonline.com

The application of MALDI-TOF-MS would complement other analytical techniques in providing a comprehensive characterization of this compound.

Structure Activity Relationship Sar Studies and Computational Modeling

Design Principles for Structure-Activity Relationship (SAR) Investigations

The design of effective SAR studies for compounds like 3-phenylpropyl cinnamate (B1238496) hinges on systematic structural modifications and the subsequent correlation of these changes with biological activity. The core structure of 3-phenylpropyl cinnamate, consisting of a phenylpropyl alcohol moiety and a cinnamic acid moiety, offers several points for modification.

Systematic Modification and Bioactivity Correlation

Systematic modification involves altering specific parts of the this compound molecule and observing the resulting changes in bioactivity. Key areas for modification include the phenyl ring of the cinnamic acid portion, the alkyl chain of the alcohol, and the ester linkage itself.

Substitution on the Phenyl Ring:

Studies on various cinnamic acid esters have shown that the type and position of substituents on the phenyl ring of the cinnamate moiety significantly influence their biological activity. nih.govmdpi.com For instance, the introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, halogen) can alter the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov

Antifungal Activity: Research on a series of cinnamic acid esters has demonstrated that substitutions on the phenyl ring can significantly impact their antifungal properties. nih.gov While specific data for this compound is not detailed, the general trend in cinnamates suggests that both the position and nature of the substituent are critical.

Antiprotozoal Activity: In the context of antiprotozoal activity, studies on cinnamate ester analogues have revealed that specific substitutions are key. For example, the presence of a 4-hydroxy-3-nitrophenyl or a 3,4-dihydroxyphenyl moiety can lead to high potency against Leishmania donovani. nih.gov

Modification of the Alcohol Moiety:

Impact of Alkyl Chain Length: In studies of alkyl hydroxy cinnamates, it has been observed that varying the length of the alkyl chain of the ester can modulate antioxidant and antiadhesive activities. mdpi.com A shorter alkyl chain was found to reduce antiadhesive activity in one study. mdpi.com This suggests that the three-carbon chain of the phenylpropyl group in this compound is a determinant of its specific biological profile.

Interactive Data Table: SAR of Cinnamate Analogs

| Compound/Analog Class | Structural Modification | Observed Effect on Bioactivity | Reference |

| Cinnamic Acid Esters | Substitution on the phenyl ring (e.g., hydroxyl, nitro) | Significant impact on antifungal and antiprotozoal activity. | nih.gov |

| Alkyl Hydroxy Cinnamates | Variation in alkyl chain length of the ester | Modulates antioxidant and antiadhesive properties. | mdpi.com |

| Cinnamate Ester Analogues | Introduction of 3,4-dihydroxyphenyl moiety | Significant activity against T. brucei rhodesiense. | nih.gov |

| Phenyl Cinnamates | Substitution on the phenyl ring | Affects NMR chemical shifts, indicating changes in electronic structure. | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for understanding the structural and electronic properties of this compound and for predicting its interactions with biological targets. These methods provide insights that can guide the synthesis of more potent and selective analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This technique can be applied to this compound to understand its potential binding modes with various enzymes or receptors. researchgate.net

For example, molecular docking studies on other cinnamates have been used to investigate their interactions with enzymes like pancreatic lipase (B570770) and cholesterol esterase. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. researchgate.net While specific docking studies on this compound are not widely published, the methodology would involve docking the compound into the active site of a target protein to predict its binding affinity and pose.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and how it interacts with its environment, such as a lipid bilayer, which is a model for cell membranes. nih.govnih.gov

Understanding how this compound partitions into and behaves within a lipid bilayer is crucial for predicting its absorption and distribution in biological systems. MD simulations can reveal the preferred orientation of the molecule within the membrane and the energetic changes associated with its insertion. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound, DFT calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. rsc.orgacs.org

A study on a derivative, 2,3-Bis(formyloxy)-3-phenylpropyl cinnamate, utilized DFT with B3LYP and M06 functionals for geometry optimization and to determine electronic energies and thermodynamic parameters. rsc.org Such calculations can help in understanding the molecule's stability and reactivity, which are key determinants of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netnih.gov For a series of compounds including cinnamates, QSAR models can be developed to predict their activity based on molecular descriptors.

These descriptors can be physicochemical properties (e.g., logP, molecular weight) or structural features. researchgate.net A general QSAR model for aquatic toxicity has been used to predict the environmental concentration of fragrance materials, which could include this compound. researchgate.net More specific QSAR models could be developed for other biological activities by correlating the structural features of a series of cinnamate esters with their measured bioactivities. ncsu.edu

Pharmacophore Modeling and Ligand Design for Targeted Research

Pharmacophore modeling and ligand-based design are pivotal computational techniques in medicinal chemistry for the discovery and development of new therapeutic agents. patsnap.comfiveable.me These methods focus on identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a specific biological target and elicit a biological response. nih.govdovepress.com For the cinnamoyl scaffold, which is recognized as a privileged pharmacophore in drug discovery, these approaches are instrumental in designing novel derivatives with targeted activities. nih.gov

The fundamental principle of pharmacophore modeling is to define the key molecular interaction points shared by a set of active molecules. dovepress.com These features typically include hydrogen bond acceptors and donors, aromatic rings, hydrophobic centers, and ionizable groups. patsnap.comfiveable.me By creating a 3D model that represents this common arrangement of features, researchers can screen large compound libraries to find new, structurally diverse molecules that fit the model and are likely to be active. nih.gov This process significantly streamlines the initial stages of drug design, making it more efficient and cost-effective. patsnap.commdpi.com

In the context of cinnamic acid derivatives, such as this compound, pharmacophore models are developed based on known active compounds targeting specific enzymes or receptors. For instance, studies on cinnamic acid derivatives as potential anticancer agents targeting tubulin have led to the development of six-point pharmacophore models. nih.gov One such successful model, AAARRR.1061, consisted of three hydrogen bond acceptors (A) and three aromatic ring (R) features, demonstrating a high correlation with the biological activity. nih.gov

Similarly, research into antitubercular agents has utilized Quantitative Structure-Activity Relationship (QSAR) strategies to build models that describe the activity of cinnamic acid derivatives against Mycobacterium tuberculosis. nih.gov These models help in identifying the most relevant physicochemical properties—such as specific geometrical and electronic characteristics—that influence the antitubercular effects, thereby guiding the structural modification of existing compounds to enhance their potency. nih.gov

Ligand-based virtual screening is a direct application of pharmacophore modeling. unbosque.edu.co It involves using a validated pharmacophore model as a 3D query to search chemical databases for novel compounds. For example, this approach was successfully used to design a less toxic alternative to octinoxate, a cinnamate-based UV filter. unbosque.edu.co By starting with the (E)-cinnamoyl moiety of octinoxate, researchers designed a series of new molecules and used computational models to predict their toxicity and photoprotective properties, leading to the synthesis of a promising new analog. unbosque.edu.co

Furthermore, computational docking simulations are often used in conjunction with pharmacophore modeling to investigate the binding affinity of newly designed ligands with their target proteins. analis.com.my In the development of potential dengue virus inhibitors, synthesized cinnamic acid derivatives were docked with the DENV-2 NS2B/NS3 serine protease to predict their binding interactions. analis.com.my Such studies provide insights into how structural modifications, like the introduction of a tert-butyl group, can enhance the binding affinity by increasing non-covalent interactions with the protein's active site. analis.com.my

The integration of pharmacophore modeling, QSAR, and molecular docking provides a powerful workflow for targeted research on cinnamate derivatives. This multi-faceted computational approach allows for the rational design of new ligands with improved activity and selectivity for a wide range of biological targets, from microbial enzymes to human receptors involved in cancer. nih.govmdpi.comnih.gov

Interactive Data Table: Pharmacophore Features of Cinnamic Acid Derivatives

The table below summarizes key pharmacophore features identified in studies of various cinnamic acid derivatives, which are relevant for the targeted design of compounds like this compound.

| Target/Application | Key Pharmacophoric Features | Modeling Technique | Reference |

| Anticancer (Tubulin Inhibitors) | 3 Hydrogen Bond Acceptors, 3 Aromatic Rings | 3D-QSAR, Pharmacophore Modeling | nih.gov |

| Antitubercular (M. tuberculosis) | Geometrical and Electronic Properties | QSAR | nih.gov |

| Antileishmanial (DHFR-TS Inhibitors) | Not explicitly detailed, but used for screening | Ligand-based Virtual Screening | mdpi.com |

| Dengue Virus (NS2B/NS3 Protease) | Amide moieties, tert-butyl substituents for enhanced binding | Molecular Docking | analis.com.my |

| MMP-9 Inhibitors | 2 Hydrogen Bond Acceptors, 1 Hydrophobic, 1 Aromatic Ring | Pharmacophore Modeling, Molecular Docking | researchgate.net |

Potential Applications in Non Pharmacological and Non Clinical Domains

Research in Flavor and Fragrance Technologies

3-Phenylpropyl cinnamate (B1238496) is a recognized fragrance and flavor agent, valued for its characteristic scent and taste profile. chemimpex.comthegoodscentscompany.comchemicalbook.com Its application in this industry is multifaceted, extending from its direct use as an aroma ingredient to its role in advanced scent delivery systems. The compound is described as having a sweet, heavy, floral-fruity odor with a balsamic note and a sweet flavor reminiscent of cocoa. chemicalbook.com

Odor Profile of 3-Phenylpropyl Cinnamate

| Descriptor | Type | Source |

|---|---|---|

| Sweet, Balsamic, Spicy, Apricot | Odor | The Good Scents Company thegoodscentscompany.com |

| Heavy Floral, Rose, Balsamic | Odor | Ernesto Ventós S.A. ventos.com |

The perception of flavor and fragrance is initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal epithelium. nih.gov While this compound is widely used for its aroma, detailed studies on its specific interactions with human olfactory receptors are not extensively documented in publicly available research. However, the study of how molecular structures relate to sensory perception provides a framework for understanding its effects. For instance, research into ectopic odorant receptors—receptors located outside the nose—has identified that compounds structurally similar to this compound, such as 3-phenylpropyl propionate, are ligands for certain ORs (e.g., OR10A6), which can trigger specific biological pathways. researchgate.net

The sensory profile of this compound, which includes sweet, spicy, and fruity notes, is attributed to its specific molecular structure. thegoodscentscompany.comchemicalbook.com The arrangement of its phenyl rings and the ester linkage creates a molecule that can be recognized by the olfactory system to elicit its characteristic scent profile. chemimpex.com

To enhance the longevity and stability of fragrances in consumer products, researchers are investigating controlled release and encapsulation technologies. This compound has been identified as a suitable fragrance molecule for these advanced delivery systems.

One area of research involves the use of "pro-fragrance" compositions. A patent describes compositions where fragrance molecules, including this compound, are complexed with cucurbiturils. nih.gov These host-guest complexes are designed to release the fragrance upon exposure to a trigger, such as moisture, which allows for a controlled and prolonged aroma experience. nih.govgoogle.com

Microencapsulation is another key strategy. This involves enclosing the fragrance oil within a protective polymer shell. A patented method describes the encapsulation of fragrance cores within an aminoplast polymer shell, which can be incorporated into various products. google.com These microcapsules protect the fragrance from degradation and control its release, for example, through friction when applied to a surface.

Material Science and Polymer Chemistry

The unique chemical structure of this compound, featuring a polymerizable double bond and aromatic rings, makes it a candidate for research in material science and polymer chemistry. chemimpex.com One supplier notes that the material can polymerize easily when heated. ventos.com

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. The vinyl group in the cinnamate moiety of this compound allows it to act as a monomer. A US patent identifies cinnamic esters, including this compound, as polymerizable materials that can serve as precursors for poly(alkylene) esters. nii.ac.jp While extensive studies detailing the homopolymerization of this compound are limited, research on related cinnamic derivatives provides strong evidence for this potential application. Cinnamic acid and its esters are recognized as 1,2-disubstituted vinyl compounds that can be incorporated into copolymers, although their reactivity is sometimes lower than that of other vinyl monomers. The incorporation of such rigid, bulky monomers can significantly alter the properties of the resulting polymer.

The inclusion of specific monomers into a polymer backbone can be used to tailor the final material's properties. Research indicates that this compound is utilized in the development of specialty polymers, where it contributes to enhancing both thermal stability and UV resistance. chemimpex.com The aromatic rings within the this compound structure are rigid and can absorb UV radiation, which helps to improve these properties in a polymer matrix. A study on the thermal stability of structurally related 3-phenyl-2-propene compounds, such as cinnamyl alcohol and cinnamic acid, confirms that the phenylpropanoid structure is a key factor in their thermal behavior and oxidation pathways.

Cinnamate derivatives are a well-established class of organic UV filters used in sunscreens and other photoprotective products. chemicalbook.com For example, the widely used UVB filter ethylhexyl methoxycinnamate is a cinnamate ester. Given its structural similarity, this compound is a compound of interest for research into new UV filtering agents. Its inherent ability to absorb UV radiation makes it a candidate for developing alternatives to existing filters or for use in novel photoprotective coatings.

Research in this area often involves synthesizing and evaluating new cinnamate derivatives to optimize their UV absorption spectra and photostability. For instance, a study focused on finding new UVB blocking agents synthesized an analog, 3-phenylpropyl (E)-3-(4-methoxyphenyl)acrylate, and evaluated its photoprotective properties, indicating that the 3-phenylpropyl ester portion of the molecule is compatible with this application.

Agricultural and Crop Protection Research

In the realm of agricultural science, the unique properties of this compound have prompted investigations into its role as a potential agent for enhancing crop resilience and protection against various biotic stresses. The research in this area is multifaceted, exploring its ability to stimulate plant defense mechanisms and its direct effects on pest organisms.

The investigation into this compound as a plant defense elicitor is rooted in its classification as a phenylpropanoid. The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for the synthesis of a wide array of compounds crucial for plant defense, such as flavonoids, lignins, and phytoalexins. Activation of this pathway is a key component of a plant's induced resistance to pathogens and herbivores.

Research has shown that the phenylpropanoid pathway is integral to the production of salicylic (B10762653) acid, a critical plant hormone that mediates host responses to pathogen infection. The biosynthesis of salicylic acid can occur via two primary pathways, both originating from chorismate, a key intermediate in the shikimate pathway. One of these is the phenylalanine ammonia-lyase (PAL) pathway, which is initiated by the conversion of phenylalanine to trans-cinnamic acid. This places cinnamic acid and its derivatives at a pivotal point in the plant's defense signaling cascade.

While direct studies on this compound's elicitation capabilities are still emerging, the established role of the phenylpropanoid pathway in plant defense provides a strong theoretical framework for its potential action. The application of exogenous phenylpropanoids can trigger an increase in the production of defense-related compounds and enhance a plant's resistance to subsequent challenges. It is hypothesized that this compound, upon introduction to a plant system, could be metabolized to release cinnamic acid, thereby stimulating the downstream production of salicylic acid and other defense-related metabolites. This would effectively "prime" the plant's defense systems, leading to a more rapid and robust response upon encountering a pathogen or pest.

Table 1: Key Enzymes and Pathways in Plant Defense Elicitation

| Pathway/Enzyme | Role in Plant Defense | Potential Interaction with this compound |

|---|---|---|

| Phenylpropanoid Pathway | Biosynthesis of a wide range of defense compounds (lignin, flavonoids, phytoalexins). | As a cinnamate ester, it is a component of this pathway. |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the first committed step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. | Hydrolysis of this compound could increase the pool of cinnamic acid, influencing pathway flux. |

| Salicylic Acid (SA) Biosynthesis | A key plant hormone that activates systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. | The release of cinnamic acid from this compound can serve as a precursor for SA biosynthesis. |

The potential of this compound as a natural pest control agent is an area of significant interest, with research focusing on its insecticidal, repellent, and antifeedant properties. Alkyl cinnamates, as a class of compounds, have demonstrated biological activity against a variety of insect pests. ebi.ac.uk The investigation into the specific mechanisms of action of these compounds is crucial for their development as effective and targeted pest management tools.

One of the primary proposed mechanisms for the insecticidal activity of certain phenylpropanoids is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the central nervous system of insects, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and ultimately, the death of the insect. While direct studies on the AChE inhibitory activity of this compound are limited, research on other phenylpropanoids suggests this as a plausible mode of action.

In addition to direct toxicity, this compound may also exert its pest control effects through behavioral modification. As a repellent, the compound's aroma may deter insects from approaching a treated plant, thereby preventing infestation. The mechanism behind this repellency is likely tied to the insect's olfactory receptors, where the compound binds and elicits an avoidance response.

Furthermore, this compound may act as an antifeedant. In this capacity, the compound does not necessarily kill the insect but rather deters it from feeding on a treated plant. This can occur through the compound imparting an unpalatable taste to the plant material or by interfering with the insect's gustatory receptors. This reduction in feeding can significantly limit the damage caused by the pest and can also lead to starvation or reduced fitness of the insect population over time. Research on other alkyl cinnamates has shown significant antifeedant effects against various insect larvae. ebi.ac.uk

Table 2: Potential Mechanisms of this compound in Pest Control

| Mechanism | Description | Supporting Evidence/Hypothesis |

|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Inhibition of the AChE enzyme in the insect nervous system, leading to paralysis and death. | Other phenylpropanoids have been shown to be AChE inhibitors. |

| Repellency | The compound's volatile nature and aroma deter insects from approaching the host plant. | Based on the known repellent properties of other essential oil components and cinnamates. |

| Antifeedant Activity | The compound makes the plant unpalatable to insects, reducing feeding damage. | Studies on related alkyl cinnamates have demonstrated antifeedant effects against insect larvae. ebi.ac.uk |

This compound is recognized as a flavoring agent in animal feed. To ensure its proper use and to monitor its concentration in feed products, reliable analytical methodologies are essential. The standard method for the determination of this compound and other related flavoring compounds in feed additives is Gas Chromatography-Mass Spectrometry (GC-MS) . wb6cif.eunih.gov A more specific and robust variation of this technique, Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) , is also employed for the analysis of structurally similar compounds in feed matrices. wb6cif.eueuropa.eu